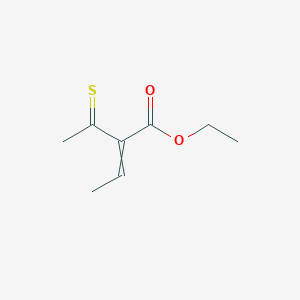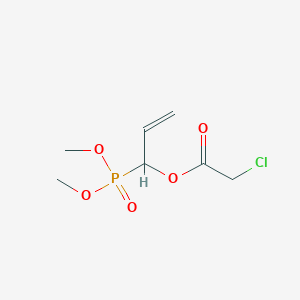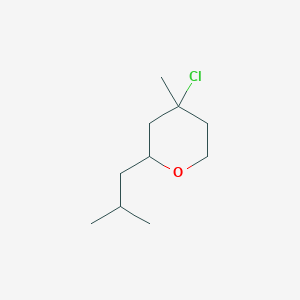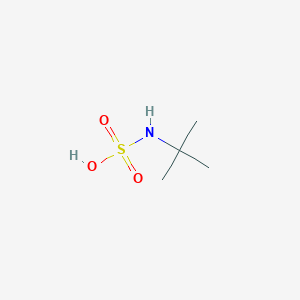![molecular formula C8H21Cl2NS B14645536 Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride CAS No. 54289-29-1](/img/structure/B14645536.png)
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is a quaternary ammonium compound with a unique structure that includes both sulfonium and ammonium groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride typically involves the reaction of dimethyl sulfide with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxy(3-(dimethylamino)propyl)silane
Uniqueness
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is unique due to its dual functional groups (sulfonium and ammonium), which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
54289-29-1 |
|---|---|
Formule moléculaire |
C8H21Cl2NS |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
3-dimethylsulfoniopropyl(trimethyl)azanium;dichloride |
InChI |
InChI=1S/C8H21NS.2ClH/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
Clé InChI |
UFEXKYDFCWGKQP-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCC[S+](C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




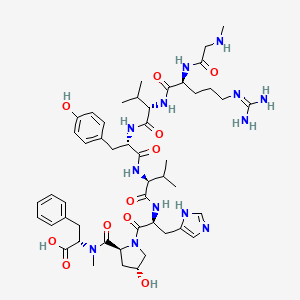
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
